![molecular formula C15H18N4O B6615111 N-{1-azabicyclo[2.2.2]octan-3-yl}-2H-indazole-3-carboxamide CAS No. 677304-98-2](/img/structure/B6615111.png)
N-{1-azabicyclo[2.2.2]octan-3-yl}-2H-indazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-azabicyclo[2.2.2]octan-3-yl}-2H-indazole-3-carboxamide, also known as N-BIC, is a type of indazole-3-carboxamide derivative. It is a heterocyclic compound containing an azabicyclo moiety, which is a bicyclic ring system with an azane moiety at one end. N-BIC has been found to be a potent inhibitor of several enzymes, including cyclooxygenase (COX), lipoxygenase (LOX), and monoamine oxidase (MAO). N-BIC has been studied extensively for its potential therapeutic applications, including its ability to reduce inflammation, suppress tumor growth, and treat neurological disorders.
Applications De Recherche Scientifique
N-{1-azabicyclo[2.2.2]octan-3-yl}-2H-indazole-3-carboxamide has been studied extensively for its potential therapeutic applications. In particular, it has been studied for its ability to reduce inflammation, suppress tumor growth, and treat neurological disorders. In addition, N-{1-azabicyclo[2.2.2]octan-3-yl}-2H-indazole-3-carboxamide has been found to be a potent inhibitor of several enzymes, including cyclooxygenase (COX), lipoxygenase (LOX), and monoamine oxidase (MAO).
Mécanisme D'action
N-{1-azabicyclo[2.2.2]octan-3-yl}-2H-indazole-3-carboxamide has been found to act as a competitive inhibitor of cyclooxygenase (COX). This means that it binds to the active site of the enzyme, blocking the enzyme from performing its normal function. In addition, N-{1-azabicyclo[2.2.2]octan-3-yl}-2H-indazole-3-carboxamide has been found to inhibit the release of inflammatory mediators, such as prostaglandins and leukotrienes, by blocking the activity of lipoxygenase (LOX). Finally, N-{1-azabicyclo[2.2.2]octan-3-yl}-2H-indazole-3-carboxamide has been found to inhibit the activity of monoamine oxidase (MAO), which is responsible for the breakdown of neurotransmitters in the brain.
Biochemical and Physiological Effects
N-{1-azabicyclo[2.2.2]octan-3-yl}-2H-indazole-3-carboxamide has been found to have a number of biochemical and physiological effects. For example, it has been found to reduce inflammation and suppress tumor growth. In addition, N-{1-azabicyclo[2.2.2]octan-3-yl}-2H-indazole-3-carboxamide has been found to have neuroprotective and antidepressant effects, as well as the ability to modulate the activity of the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
N-{1-azabicyclo[2.2.2]octan-3-yl}-2H-indazole-3-carboxamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize in the lab. In addition, it is a potent inhibitor of several enzymes, including cyclooxygenase (COX), lipoxygenase (LOX), and monoamine oxidase (MAO). However, one limitation is that it is not very stable and is prone to degradation.
Orientations Futures
N-{1-azabicyclo[2.2.2]octan-3-yl}-2H-indazole-3-carboxamide has a great potential for further research and development. Possible future directions for research include: further studies on its mechanism of action, exploring its potential therapeutic applications, and studying its effects on other enzymes and proteins. In addition, further research could be done to develop more stable derivatives of N-{1-azabicyclo[2.2.2]octan-3-yl}-2H-indazole-3-carboxamide and explore its potential as a drug delivery system. Finally, further research could be done to explore its potential for treating neurological disorders, such as depression and anxiety.
Méthodes De Synthèse
N-{1-azabicyclo[2.2.2]octan-3-yl}-2H-indazole-3-carboxamide can be synthesized using an azabicyclo moiety as a starting material. The azabicyclo moiety can be synthesized using a two-step reaction involving a Grignard reaction and an intramolecular cyclization. The Grignard reaction is used to form the azabicyclo moiety, while the intramolecular cyclization is used to form the indazole-3-carboxamide moiety. The resulting compound can then be purified and isolated.
Propriétés
IUPAC Name |
N-(1-azabicyclo[2.2.2]octan-3-yl)-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c20-15(14-11-3-1-2-4-12(11)17-18-14)16-13-9-19-7-5-10(13)6-8-19/h1-4,10,13H,5-9H2,(H,16,20)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCYUSKWBHUVEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NC(=O)C3=NNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-azabicyclo[2.2.2]octan-3-yl}-2H-indazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

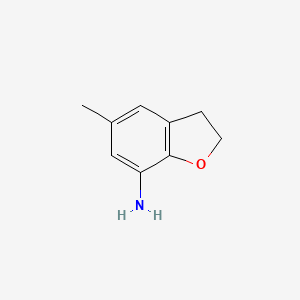
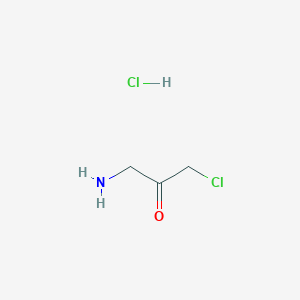
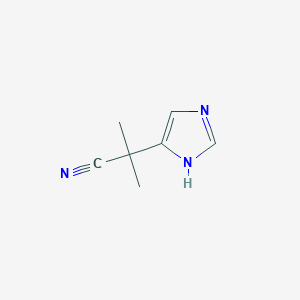

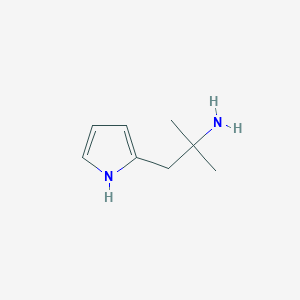

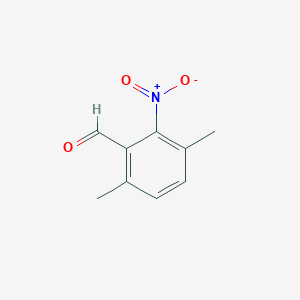

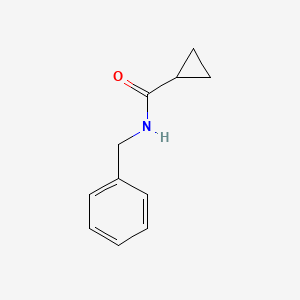
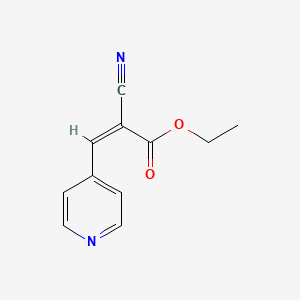
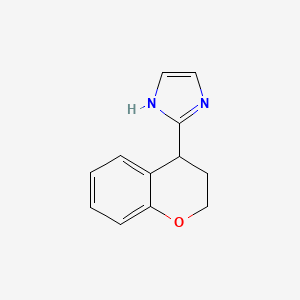
![1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B6615134.png)

![1-[(piperidin-3-yl)methyl]-1H-indazole](/img/structure/B6615164.png)